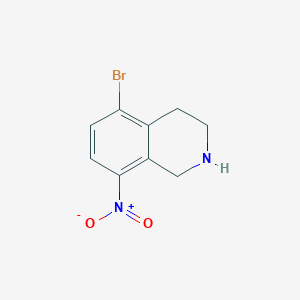

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

描述

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.09 g/mol . It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 8th position on the isoquinoline ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the bromination of 8-nitro-1,2,3,4-tetrahydroisoquinoline using bromine or a bromine source under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

5-Br-8-NO2-THIQ is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. It has shown potential in the development of drugs targeting neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound's structural features allow it to interact with specific biological targets, making it a valuable scaffold for drug design.

Case Study: Neuroprotective Agents

Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, studies have demonstrated that modifications to the 8-nitro group can enhance the neuroprotective effects against oxidative stress in neuronal cells .

Biological Research

In biological research, 5-Br-8-NO2-THIQ is employed to investigate enzyme mechanisms and receptor interactions. Its ability to act as a probe allows researchers to gain insights into cellular processes and disease mechanisms.

Applications in Enzyme Studies

The compound has been utilized in studies focusing on the inhibition of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play a role in cancer progression .

Development of Fluorescent Probes

5-Br-8-NO2-THIQ can be modified to create fluorescent probes for imaging applications in biological systems. These probes enhance visualization techniques used in cellular studies, allowing for real-time monitoring of cellular processes.

Fluorescent Probes Case Study

A recent study developed a series of fluorescent probes based on 5-Br-8-NO2-THIQ that were successfully used to visualize cellular dynamics in live cell imaging .

Material Science

In material science, 5-Br-8-NO2-THIQ is explored for its unique electronic properties, which make it suitable for developing advanced materials like organic semiconductors.

The compound also finds applications in environmental monitoring, specifically in detecting pollutants. Its chemical properties allow it to interact with various environmental contaminants, aiding in assessments and compliance with safety regulations.

Environmental Application Case Study

Studies have shown that 5-Br-8-NO2-THIQ can be used as a sensor for detecting heavy metals in water samples, showcasing its versatility beyond traditional applications .

作用机制

The mechanism of action of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom may facilitate binding to certain enzymes or receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, resulting in different chemical and biological properties.

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline: Contains an additional methyl group, which can influence its reactivity and biological activity.

Uniqueness

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and nitro groups on the isoquinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

生物活性

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (5-Br-8-NO2-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. Its unique structure, featuring a bromine atom at the 5-position and a nitro group at the 8-position, has garnered significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic arrangement that includes a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. This configuration allows for diverse chemical reactivity and potential for further functionalization.

| Property | Details |

|---|---|

| Molecular Formula | C9H9BrN2O2 |

| Molecular Weight | 245.08 g/mol |

| CAS Number | 156694-04-1 |

| Appearance | Typically presented as a solid or oil |

Biological Activities

Research indicates that 5-Br-8-NO2-THIQ exhibits various biological activities, particularly in the fields of neurology and pharmacology. Below are some notable findings:

Anticonvulsant Activity

Studies have demonstrated that compounds within the THIQ family, including 5-Br-8-NO2-THIQ, show promise as anticonvulsants. The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It may inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are relevant targets in neurodegenerative diseases like Alzheimer's and Parkinson's. For instance, derivatives of THIQs have shown IC50 values in the low micromolar range against AChE, indicating significant inhibition potential .

Anticancer Potential

There is emerging evidence suggesting that 5-Br-8-NO2-THIQ may possess anticancer properties. Its structural analogs have been associated with cytotoxic effects against various cancer cell lines. Research has indicated that modifications to the THIQ scaffold can enhance these effects, making it a valuable target for drug development in oncology .

The biological activity of 5-Br-8-NO2-THIQ is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The nitro and bromo groups facilitate interactions with enzymes such as AChE and MAO-B.

- Receptor Modulation : The compound may influence neurotransmitter receptors, impacting pathways involved in mood regulation and cognitive function.

- Chemical Stability : The structural integrity provided by the THIQ framework enhances its stability and bioavailability in biological systems.

Case Studies

Several studies have explored the biological implications of 5-Br-8-NO2-THIQ:

- Study on AChE Inhibition :

-

Neuroprotective Activity :

- In vitro assays indicated that certain derivatives exhibited protective effects on neuronal cells exposed to oxidative stress, suggesting a mechanism involving free radical scavenging.

- Anticancer Activity :

属性

IUPAC Name |

5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-2,11H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDWDZBUTSPUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。